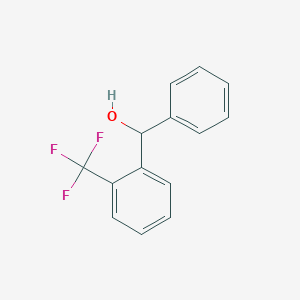
2-(Trifluoromethyl)benzhydrol
Cat. No. B1304653
Key on ui cas rn:
727-98-0
M. Wt: 252.23 g/mol
InChI Key: RMAICPATZGPCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07504522B2
Procedure details


This material was prepared from 2-(trifluoromethyl)phenylmagnesium bromide (16 mmol) and benzaldehyde (15 mmol) using the procedure described for compound (96) (3.7 g, 98%).


Name
compound ( 96 )
Quantity
3.7 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C1C=CC=CC=1[Mg]Br.C(=O)C1C=CC=CC=1.[F:21][C:22]([F:39])([F:38])[C:23]1[CH:36]=[C:35](Cl)[CH:34]=[CH:33][C:24]=1[CH:25]([OH:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>>[F:21][C:22]([F:38])([F:39])[C:23]1[CH:36]=[CH:35][CH:34]=[CH:33][C:24]=1[CH:25]([OH:32])[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C=CC=C1)[Mg]Br)(F)F
|
|
Name
|
|
|
Quantity
|
15 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Step Two
|
Name
|
compound ( 96 )
|
|
Quantity
|
3.7 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C1=C(C(C2=CC=CC=C2)O)C=CC(=C1)Cl)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C1=C(C(C2=CC=CC=C2)O)C=CC=C1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
